REACTION_CXSMILES
|
[Br:1]Br.[S:3]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]1[CH:10]=[O:11]>C(Cl)(Cl)Cl>[Br:1][C:7]1[S:3][C:4]([CH:10]=[O:11])=[C:5]([CH:8]=[O:9])[CH:6]=1
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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5.1 g
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Type
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reactant
|
Smiles
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S1C(=C(C=C1)C=O)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
excess bromine was quenched with a saturated solution of Na2S2O3
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Type
|
EXTRACTION
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Details
|
The organic layer was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4 and volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |